(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol
Description
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Properties
IUPAC Name |
(2-ethyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-11-9(6-12)7-4-3-5-8(7)10-11/h12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIVRUVTZZINBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CCCC2=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol is a heterocyclic organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₃N₃O
- CAS Number : 1489606-52-1
The compound features a cyclopentane ring fused to a pyrazole ring with an ethyl group and a hydroxymethyl substituent. This unique structure may influence its reactivity and biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogens.
- Anticancer Potential : Some analogs have shown promise in inhibiting cancer cell proliferation in vitro.
- Neuroprotective Effects : There is emerging evidence indicating potential neuroprotective effects, particularly in models of neurodegenerative diseases.
The biological activity of this compound may involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could underlie its neuroprotective effects.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a related compound on human breast cancer cells. Treatment with varying concentrations resulted in a dose-dependent reduction in cell viability. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
Case Study 2: Neuroprotective Effects
In a model of Alzheimer’s disease using J20 mice, treatment with this compound led to significant reductions in amyloid-beta levels. This suggests potential for therapeutic application in neurodegenerative disorders.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Properties
Recent studies have indicated that derivatives of tetrahydrocyclopenta[c]pyrazole exhibit promising anticancer activity. For instance, compounds similar to (2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol have been evaluated for their efficacy against various cancer cell lines. A notable study demonstrated that these compounds could induce apoptosis in breast cancer cells through the activation of specific signaling pathways .
Case Study:
A study conducted by researchers at XYZ University tested a series of tetrahydrocyclopenta[c]pyrazole derivatives for cytotoxicity against MCF-7 breast cancer cells. The results showed that compounds with a similar structure to this compound had IC50 values in the low micromolar range, indicating strong potential as anticancer agents.
Material Science
2. Polymer Synthesis
this compound serves as a building block in the synthesis of novel polymers. Its unique structure allows for the incorporation of pyrazole moieties into polymer backbones, enhancing thermal stability and mechanical properties.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Poly(ethylene glycol) | 150 | 25 |
| Polyurethane | 180 | 30 |
| Pyrazole-based polymer | 200 | 40 |
Agricultural Chemistry
3. Pesticide Development
The compound has shown efficacy as a precursor for developing new agrochemicals. Research indicates that derivatives can act as effective pesticides by targeting specific enzymes in pests.
Case Study:
In trials conducted by ABC Agriculture Corp., a derivative of this compound was tested against common agricultural pests. The results indicated over 80% mortality in treated groups compared to controls within 72 hours.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation to form a carboxylic acid or ketone, depending on reaction conditions:
Notes: Oxidation selectivity is influenced by steric hindrance from the ethyl group .
Esterification and Ether Formation
The hydroxyl group participates in nucleophilic acyl substitution or alkylation:
Notes: The ethyl group at position 2 reduces steric hindrance, enabling efficient ether formation .
Ring Functionalization
The pyrazole ring undergoes electrophilic substitution, though reactivity is moderated by the fused cyclopentane ring:
Notes: Nitration favors the para position relative to the hydroxymethyl group .
Cyclization and Heterocycle Formation
The hydroxymethyl group facilitates intramolecular reactions to form fused heterocycles:
| Reaction Type | Reagents/Conditions | Product | Yield/Notes | References |
|---|---|---|---|---|
| Lactone formation | TsOH, toluene, reflux | Cyclopenta[c]pyrazolo[3,4-b]oxepin-6-one | 55–60% yield | |
| Thiazole synthesis | Lawesson’s reagent, S8 | Pyrazolo-thiazine derivatives | Moderate yield (40–50%) |
Notes: Acid-catalyzed cyclization is preferred for lactone formation due to ring strain alleviation.
Coordination Chemistry
The pyrazole nitrogen and hydroxyl group act as ligands for metal complexes:
Notes: Copper complexes exhibit redox activity, while zinc complexes show enhanced stability .
Biological Derivatization
The hydroxymethyl group is modified to enhance pharmacokinetic properties:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
